molecular formula C16H12FNO3S3 B2656816 2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide CAS No. 1421526-16-0

2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

Cat. No.: B2656816
CAS No.: 1421526-16-0
M. Wt: 381.45
InChI Key: FBYVTWBDKXCJAP-UHFFFAOYSA-N
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Description

2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a fluorine atom, a benzenesulfonamide group, and a thiophene moiety. Thiophene derivatives are known for their significant applications in medicinal chemistry and material science due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of such compounds often employs continuous flow chemistry techniques to enhance reaction efficiency and yield. These methods allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Scientific Research Applications

2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

IUPAC Name

2-fluoro-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO3S3/c17-12-4-1-2-6-15(12)24(20,21)18-10-11-7-8-14(23-11)16(19)13-5-3-9-22-13/h1-9,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYVTWBDKXCJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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